Cas no 10290-61-6 (BZ-MET-OH)

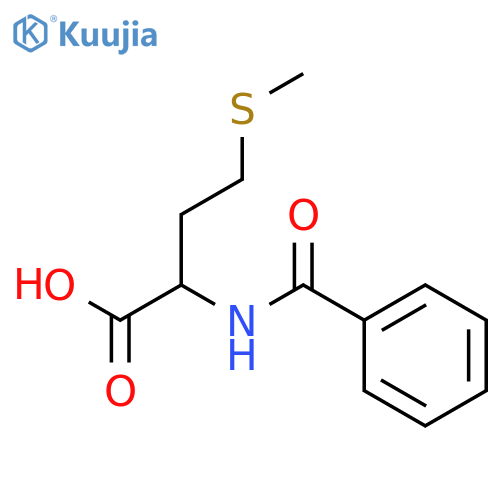

BZ-MET-OH structure

商品名:BZ-MET-OH

BZ-MET-OH 化学的及び物理的性質

名前と識別子

-

- N-Benzoyl-L-methionine

- (S)-2-Benzamido-4-(methylthio)butanoic acid

- BENZOYL-L-METHIONINE,

- Bz-L-Met-OH

- Bz-Met-OH

- L-Methionine,N-benzoyl-

- AC1L40EX

- AC1Q5JSA

- AmbotzBAA0042

- benzoyl-D,L-methionine

- CTK4A1588

- DL-N-benzoylmethionine

- EINECS 233-646-9

- N-benzoyl-D,L-methionine

- N-benzoyl-methionine

- N-Benzoylmethionine

- SureCN1158033

- BZO-MET-OH

- BZ-METHIONINE

- BENZOYL-L-METHIONINE

- N-ALPHA-BENZOYL-L-METHIONINE

- Benzoyl-L-methionine≥ 99% (TLC)

- (S)-2-Benzoylamino-4-(methylthio)butanoic acid

- NS00023190

- N-alpha-BenZoyl-L-methionine (BZ-L-Met-OH)

- PPFRJEXUPZWQPI-JTQLQIEISA-N

- F10531

- (2S)-2-benzamido-4-methylsulfanylbutanoic acid

- AKOS010399025

- MFCD00066057

- AS-46796

- DTXSID80145564

- NSC 164655

- A896681

- CS-0321510

- SCHEMBL1158033

- 10290-61-6

- N-Benzoyl-L-methionin

- DTXCID7068055

- BZ-MET-OH

-

- MDL: MFCD00066057

- インチ: InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1

- InChIKey: PPFRJEXUPZWQPI-JTQLQIEISA-N

- ほほえんだ: CSCC[C@H](NC(C1=CC=CC=C1)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 253.07735

- どういたいしつりょう: 253.077

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 7

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 91.7A^2

じっけんとくせい

- 密度みつど: 1.237

- ふってん: 529.7°Cat760mmHg

- フラッシュポイント: 274.2°C

- 屈折率: 1.577

- PSA: 66.4

- LogP: 2.01360

BZ-MET-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 224376-1g |

N-Benzoyl-L-methionine |

10290-61-6 | 95% | 1g |

£20.00 | 2022-02-28 | |

| TRC | B997613-2.5g |

BZ-MET-OH |

10290-61-6 | 2.5g |

$ 80.00 | 2022-06-06 | ||

| TRC | B997613-500mg |

BZ-MET-OH |

10290-61-6 | 500mg |

$ 65.00 | 2022-06-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285261-25g |

Bz-L-Met-OH, |

10290-61-6 | 25g |

¥1955.00 | 2023-09-05 | ||

| 1PlusChem | 1P0086PI-1g |

BZ-Met-OH |

10290-61-6 | 95% | 1g |

$21.00 | 2025-02-22 | |

| Ambeed | A380303-100g |

(S)-2-Benzamido-4-(methylthio)butanoic acid |

10290-61-6 | 95+% | 100g |

$335.0 | 2024-04-26 | |

| eNovation Chemicals LLC | Y1239714-1g |

BZ-MET-OH |

10290-61-6 | 98%(HPLC) | 1g |

$75 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1239714-5g |

BZ-MET-OH |

10290-61-6 | 98%(HPLC) | 5g |

$150 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1239714-25g |

BZ-MET-OH |

10290-61-6 | 98%(HPLC) | 25g |

$355 | 2025-02-20 | |

| TRC | B997613-250mg |

BZ-MET-OH |

10290-61-6 | 250mg |

$ 50.00 | 2022-06-06 |

BZ-MET-OH 関連文献

-

1. Reactions of osmium tetraoxide with protein side chains and unsaturated lipidsAlastair J. Nielson,William P. Griffith J. Chem. Soc. Dalton Trans. 1979 1084

-

Wenbing Li,Wentong Lu,Zhen Fan,Xianchun Zhu,Aisha Reed,Brandon Newton,Yazhou Zhang,Shavelle Courtney,Papireddy T. Tiyyagura,Roslyn R. Ratcliff,Shufang Li,Ebonie Butler,Hongtao Yu,Paresh C. Ray,Ruomei Gao J. Mater. Chem. 2012 22 12701

-

3. Oxidation by persulphate. Part V. Silver-catalysed oxidation of secondary aliphatic amines and α-amino-acidsR. G. R. Bacon,W. J. W. Hanna,D. Stewart J. Chem. Soc. C 1966 1388

10290-61-6 (BZ-MET-OH) 関連製品

- 4703-38-2(Benzoyl-DL-methionine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10290-61-6)BZ-MET-OH

清らかである:99%

はかる:100g

価格 ($):302.0